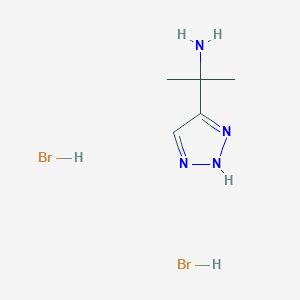

2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide” is a compound that contains a 1,2,3-triazole moiety . The 1,2,3-triazole moiety is a five-membered heterocyclic compound that has been extensively studied due to its diverse biological activities . It has been identified as a promising drug candidate with antimicrobial, anticancer, antiprotozoal, antitubercular, and anti-HIV potential .

Synthesis Analysis

The synthesis of compounds containing the 1,2,3-triazole moiety often involves the propargylation of a suitable precursor followed by Copper(I)-catalyzed azide-alkyne cycloaddition with various organic azides . This so-called “click” reaction has numerous advantages over traditional cycloaddition methods, such as high selectivity, better yield, and an accelerated rate of the reaction .Molecular Structure Analysis

The molecular structure of “2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide” is characterized by the presence of a 1,2,3-triazole ring . This ring structure is a key feature of the compound and contributes to its biological activity .Chemical Reactions Analysis

The chemical reactions involving “2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide” are likely to be influenced by the presence of the 1,2,3-triazole moiety . For example, the triazole ring can participate in various chemical transformations, such as the formation of oxime derivatives .Scientific Research Applications

Anticancer Agents

1,2,3-Triazole derivatives have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines including MCF-7, Hela, and A549 . Some compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line . The safety of these compounds has also been evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . These spectacular features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .

Fluorescent Imaging and Materials Science

1,2,3-Triazoles have found applications in fluorescent imaging and materials science . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Future Directions

The future research directions for “2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide” could include further exploration of its synthesis, characterization, and biological activities. In particular, studies could focus on elucidating its mechanism of action and optimizing its synthesis for potential applications in medicine .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,3-triazole moiety have been reported to interact with various biological targets such as enzymes and tubulin .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Similar compounds have been reported to interact with the tubulin polymerization process , which is a crucial pathway in cell division.

Result of Action

Similar compounds have been reported to induce apoptosis in certain cell lines .

Action Environment

Similar compounds have been reported to be stable under normal storage conditions .

properties

IUPAC Name |

2-(2H-triazol-4-yl)propan-2-amine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2BrH/c1-5(2,6)4-3-7-9-8-4;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBLFOOVNQPGFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NNN=C1)N.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633697.png)

![1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633700.png)

![2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2633701.png)

![2-ethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2633704.png)

![N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)furan-2-yl]methanimine](/img/structure/B2633705.png)

![3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2633708.png)

![5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2633710.png)

![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2633713.png)